Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including an ester, an imidazolidinone, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the cyclization of appropriate amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a [2+2+1] cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation.
Esterification: The final esterification step involves the reaction of the imidazolidinone-thiophene intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidinone and ester moieties can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, antiviral, and anticancer properties
Materials Science: The thiophene ring in the compound can be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial and cancer cell proliferation, leading to inhibition of these processes.
Pathways Involved: The compound may interfere with key signaling pathways, such as those involved in cell cycle regulation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds to highlight its uniqueness:
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core but differ in their substituents and overall structure, leading to different biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring but have different functional groups, resulting in distinct pharmacological properties.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate share the ester functionality but lack the complex heterocyclic structures present in this compound.
Properties
Molecular Formula |
C20H21N3O4S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-19(26)13-6-8-14(9-7-13)21-17(24)11-16-18(25)22(2)20(28)23(16)12-15-5-4-10-29-15/h4-10,16H,3,11-12H2,1-2H3,(H,21,24) |
InChI Key |
AJFBCUFBSOQSIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.